molecular formula C12H11ClO4 B1237314 O-(4-Chlorocinnamoyl)phenyllactate CAS No. 99473-64-0

O-(4-Chlorocinnamoyl)phenyllactate

Cat. No.: B1237314
CAS No.: 99473-64-0
M. Wt: 254.66 g/mol
InChI Key: FDRHXXQUUFPDKT-IPWDFOCMSA-N
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Description

Phenyllactate (C₉H₁₀O₃) is a phenylpropanoid metabolite derived from phenylalanine via phenylpyruvate reduction. It plays roles in microbial metabolism, host-microbiome interactions, and disease biomarkers (e.g., phenylketonuria, type 2 diabetes) . Its biosynthesis involves enzymes like phenyllactate dehydrogenase (fldH) and phenyllactate dehydratase (fldBC), as observed in Clostridium sporogenes and Lactobacillus species .

Properties

CAS No.

99473-64-0

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

(2S)-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxypropanoic acid

InChI

InChI=1S/C12H11ClO4/c1-8(12(15)16)17-11(14)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,15,16)/b7-4+/t8-/m0/s1

InChI Key

FDRHXXQUUFPDKT-IPWDFOCMSA-N

SMILES

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl

Synonyms

CCPL
O-(4-chlorocinnamoyl)phenyllactate
O-(trans-para-chlorocinnamoyl)phenyllactate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares phenyllactate with phenylacetate, phenylpyruvate, and other analogs based on biochemical properties, metabolic roles, and clinical relevance:

Compound Structure Biosynthetic Pathway Key Enzymes Biological Roles Clinical Relevance References
Phenyllactate C₆H₅-CH₂-CHOH-COOH Phenylpyruvate → phenyllactate (reduction) Phenyllactate dehydrogenase (fldH) - Microbial toluene biosynthesis
- Accumulates in phenylketonuria
- Biomarker for T2DM and CAD
- Inhibits corneal lactate transport
Phenylacetate C₆H₅-CH₂-COOH Phenylalanine → phenylpyruvate → decarboxylation Phenylacetate decarboxylase - Precursor for toluene in Tolumonas auensis - Elevated in phenylketonuria
Phenylpyruvate C₆H₅-CH₂-CO-COOH Phenylalanine deamination Phenylalanine ammonia-lyase (PAL) - Intermediate in phenylalanine catabolism - Neurotoxic in phenylketonuria
4-Hydroxyphenyllactate HO-C₆H₄-CH₂-CHOH-COOH Tyrosine → 4-hydroxyphenylpyruvate → reduction Tyrosine transaminase - Antioxidant properties
- Associated with liver dysfunction
- Biomarker for metabolic disorders

Key Findings:

  • Metabolic Pathways : Phenyllactate and phenylacetate share upstream precursors (phenylalanine/phenylpyruvate) but diverge in downstream enzymes and products. Phenyllactate is reduced, while phenylacetate is decarboxylated .
  • Microbial Roles : Phenyllactate is critical in anaerobic toluene biosynthesis in T. auensis and C. sporogenes, whereas phenylacetate is a direct precursor for toluene .
  • Clinical Significance : Phenyllactate and phenylpyruvate are elevated in phenylketonuria (PKU), but phenyllactate also correlates with cardiovascular disease (CAD) and type 2 diabetes (T2DM) risks .

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